molecular formula C8H12O2 B1587841 Ethyl 3-cyclopentene-1-carboxylate CAS No. 21622-01-5

Ethyl 3-cyclopentene-1-carboxylate

Cat. No.: B1587841
CAS No.: 21622-01-5
M. Wt: 140.18 g/mol
InChI Key: CTLAIKSGNQPPLO-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopentene-1-carboxylate is an organic compound with the molecular formula C8H12O2. It is an ester derived from cyclopentene and ethyl carboxylate. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

Ethyl 3-cyclopentene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Safety and Hazards

Ethyl 3-cyclopentene-1-carboxylate is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, taking measures to prevent the build-up of electrostatic charge, and using explosion-proof equipment . After handling, hands and face should be washed thoroughly .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclopentene-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclopentene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.

Another method involves the esterification of 3-cyclopentene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopentene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 3-cyclopentene-1-carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol, ethyl 3-cyclopentene-1-ol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 3-cyclopentene-1-carboxylic acid

    Reduction: Ethyl 3-cyclopentene-1-ol

    Substitution: Various substituted esters depending on the nucleophile used

Comparison with Similar Compounds

Ethyl 3-cyclopentene-1-carboxylate can be compared with other similar compounds such as:

    Ethyl cyclopentane-1-carboxylate: This compound lacks the double bond present in this compound, resulting in different reactivity and applications.

    Mthis compound: The methyl ester has similar reactivity but different physical properties due to the smaller alkyl group.

    Ethyl 2-cyclopentene-1-carboxylate: This isomer has the double bond in a different position, leading to variations in chemical behavior and applications.

This compound is unique due to its specific structure, which imparts distinct reactivity and makes it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

ethyl cyclopent-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLAIKSGNQPPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415675
Record name ethyl 3-cyclopentene-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21622-01-5
Record name 3-Cyclopentene-1-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21622-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-cyclopentene-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Cyclopentene-1-carboxylate
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Synthesis routes and methods I

Procedure details

A flame-dried 500 mL flask was charged with 2,6-dibromophenol (1.20 g, 4.76 mmol), tungsten oxychloride (0.813 g, 2.38 mmol), and anhydrous toluene (25 mL). The resulting suspension was heated at reflux under nitrogen for 1 h, and then the solvent was evaporated in vacuo. The solid residue was broken up with a spatula and dried in vacuo for 30 min. To the residue were added toluene (160 mL), Et4Pb (1.54 g, 4.76 mL), and 702 (22 g, 131.0 mmol). The mixture was heated at 90° C. under nitrogen for 1.5 h. After being cooled to r.t., the mixture was filtered through a celite, and the celite was rinsed with t-BuOMe. The combined filtrates were washed with 1% NaOH soln, water, and brine, and concentrated by evaporation at reduced pressure. The residue was distilled (37-38° C./1 Torr) to give 13.06 g (71%) of 703 as a colorless liquid. 1H NMR (400 MHz, CDCl3) δ 5.67 (s, 2H, CH═CH), 4.14 (q, 2H, J=7.2 Hz, OCH2), 3.11 (pentuplet, J=7.6 Hz, 1H, CH), 2.65 (d, J=7.6 Hz, 4H, 2CH2), 1.27 (t, J=7.2 Hz, 3H, CH3).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.813 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Yield
71%

Synthesis routes and methods II

Procedure details

To a stirred solution of cyclopent-3-enecarboxylic acid (10 g, 89.3 mmol) in anhydrous ethanol (30 mL) was added sulfurous dichloride (15.9 g, 134 mmol) at 0° C. The reaction mixture was stirred at room temperature overnight and then concentrated. The residue was poured into water. The resulting mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and the residue was purified by silica gel column chromatography (2.5% ethyl acetate in petroleum ether) to give the desired product (6.7 g, 47.9 mmol, yield=54%) as a yellow oil which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 5.66 (s, 2H), 4.18-4.10 (m, 2H), 3.16-3.05 (m, 2.66 (s, 2H), 2.63 (s, 2H), 1.29-1.24 (t, J=9.4, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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